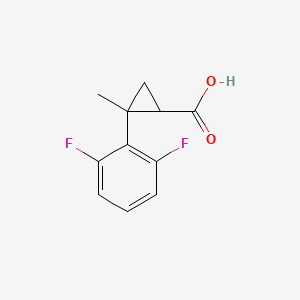

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

CAS No.: 1250566-64-3

Cat. No.: VC2829704

Molecular Formula: C11H10F2O2

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250566-64-3 |

|---|---|

| Molecular Formula | C11H10F2O2 |

| Molecular Weight | 212.19 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F2O2/c1-11(5-6(11)10(14)15)9-7(12)3-2-4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15) |

| Standard InChI Key | KEZWLMCNLNEKOA-UHFFFAOYSA-N |

| SMILES | CC1(CC1C(=O)O)C2=C(C=CC=C2F)F |

| Canonical SMILES | CC1(CC1C(=O)O)C2=C(C=CC=C2F)F |

Introduction

Structural Features and Chemical Classification

Molecular Structure and Composition

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid belongs to the broader class of cyclopropanecarboxylic acid derivatives. The compound features a three-membered cyclopropane ring with three key substituents: a carboxylic acid group (-COOH), a methyl group (-CH₃), and a 2,6-difluorophenyl group. The molecular formula is C₁₁H₁₀F₂O₂, comparable to its structural isomer 2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid which has a molecular weight of 212.19 g/mol. The presence of two fluorine atoms at the ortho positions (2,6) of the phenyl ring, rather than at meta/para positions as in similar compounds, creates a unique electronic environment that influences the compound's reactivity and properties.

Stereochemistry and Isomerism

The cyclopropane core of the molecule introduces important stereochemical considerations. The carbon atom bearing the carboxylic acid group represents a stereocenter, potentially leading to multiple stereoisomers. Similar compounds like (1R,2S)-2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid demonstrate specific stereochemical configurations that significantly impact their chemical and biological properties . The potential stereoisomers include cis and trans configurations relative to the methyl and carboxylic acid groups, as well as potential enantiomeric pairs for each diastereomer.

Structural Comparison with Related Compounds

Physical and Chemical Properties

Physical Characteristics

Based on structurally similar compounds, 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid is likely a crystalline solid at room temperature. The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents and limited solubility in water. The compound would be expected to have acidic properties due to the carboxylic acid functionality, with a pKa value typical for similar substituted cyclopropanecarboxylic acids.

Chemical Reactivity

The compound possesses several reactive sites that influence its chemical behavior:

-

The carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amidation, and reduction.

-

The cyclopropane ring, being strained, may undergo ring-opening reactions under specific conditions.

-

The difluorophenyl group introduces electronic effects that modify the reactivity of the cyclopropane ring and the adjacent carbon atoms.

Spectroscopic Properties

Expected spectroscopic characteristics include:

-

NMR Spectroscopy: The ¹H NMR spectrum would feature signals for the cyclopropane ring protons (typically at 0.5-2.0 ppm), the methyl group (around 1.0-1.5 ppm), and the aromatic protons of the difluorophenyl group (6.5-7.5 ppm, with coupling to fluorine atoms). The ¹⁹F NMR would show characteristic signals for ortho-fluorine atoms.

-

IR Spectroscopy: Strong carbonyl stretching absorption (1700-1725 cm⁻¹) characteristic of carboxylic acids, and C-F stretching bands (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 212, with fragmentation patterns involving loss of the carboxyl group and cleavage of the cyclopropane ring.

Synthesis Methods

General Cyclopropanation Approaches

Cyclopropane derivatives are typically synthesized through several well-established methods, which could be adapted for the synthesis of 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid:

Ylide-Mediated Cyclopropanation

Sulfoxonium or sulfonium ylides can be used for cyclopropanation reactions, as demonstrated in the synthesis of related compounds. For example, trimethylsulfoxonium iodide with sodium hydride in DMSO has been employed in the synthesis of 2-(3,4-difluorophenyl)-N-methoxy-N-methylcyclopropanecarboxamide . This approach could be adapted for the synthesis of the target compound by using appropriate 2,6-difluorophenyl precursors.

Diastereoselective Cyclopropanation

Stereocontrolled reactions using α,β-unsaturated carboxylic acid derivatives provide a route to enantiopure cyclopropanes . Such methods could be adapted to introduce the specific stereochemistry required for the target compound, potentially using chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Specific Synthetic Routes

A potential synthetic pathway for 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid might involve:

-

Preparation of a 2,6-difluorophenyl-substituted α,β-unsaturated amide or ester

-

Cyclopropanation using an appropriate ylide reagent

-

Hydrolysis of the resulting ester or amide to yield the carboxylic acid

This approach is analogous to synthetic methods described for related compounds, where intermediates such as (E)-3-(3,4-difluorophenyl)-N-methoxy-N-methylacrylamide are cyclopropanated and then further transformed to the desired products .

Analytical Characterization

Identification Methods

The identification and characterization of 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid would typically involve:

Chromatographic Analysis

HPLC analysis using appropriate columns and mobile phases would allow for the separation and quantification of the compound and potential isomers or impurities. LC-MS systems could provide both chromatographic separation and mass spectral data .

X-ray Diffraction

For crystalline forms of the compound, powder X-ray diffraction (XRD) patterns could provide definitive structural confirmation, as demonstrated for related cyclopropylamine derivatives . XRD data would be particularly valuable for confirming the stereochemical configuration of the compound.

Biological and Pharmaceutical Applications

GPR120 Modulation

Related cyclopropanecarboxylic acid compounds have been investigated as GPR120 modulators with potential applications in the treatment of diabetes and related conditions . The specific 2,6-difluoro substitution pattern might confer unique pharmacological properties that could be exploited in this therapeutic area.

Structure-Activity Relationships

Industrial Applications

Synthetic Intermediates

Compounds like 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid often serve as valuable intermediates in the synthesis of more complex molecules. The carboxylic acid functional group provides a versatile handle for further modifications, including formation of amides, esters, and other derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume